molecular formula C14H10ClN3 B15208860 4-(2-Chlorophenyl)-3-phenyl-4H-1,2,4-triazole CAS No. 88032-11-5

4-(2-Chlorophenyl)-3-phenyl-4H-1,2,4-triazole

Cat. No.: B15208860
CAS No.: 88032-11-5
M. Wt: 255.70 g/mol
InChI Key: BCMUOTFHXNSNJO-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-3-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-3-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydrazine in the presence of a base, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-3-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

4-(2-Chlorophenyl)-3-phenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-3-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-3-methyl-4H-1,2,4-triazole
  • 4-(2-Chlorophenyl)-3-ethyl-4H-1,2,4-triazole
  • 4-(2-Chlorophenyl)-3-propyl-4H-1,2,4-triazole

Uniqueness

4-(2-Chlorophenyl)-3-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

88032-11-5

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

4-(2-chlorophenyl)-3-phenyl-1,2,4-triazole

InChI

InChI=1S/C14H10ClN3/c15-12-8-4-5-9-13(12)18-10-16-17-14(18)11-6-2-1-3-7-11/h1-10H

InChI Key

BCMUOTFHXNSNJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=CN2C3=CC=CC=C3Cl

Origin of Product

United States

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